Cas no 2375273-47-3 (O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid)

O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid is a specialized chemical compound featuring a reactive hydroxylamine group linked to a bis(chloromethyl)phenoxypropyl scaffold. The trifluoroacetic acid (TFA) salt form enhances solubility and stability, facilitating handling in synthetic applications. The presence of chloromethyl groups offers versatile reactivity for further functionalization, making it valuable in organic synthesis, particularly in the preparation of modified polymers, crosslinking agents, or pharmaceutical intermediates. The hydroxylamine moiety enables participation in oxime formation or nitroxide chemistry. This compound is suited for controlled derivatization in research and industrial settings where precise molecular modifications are required. Proper handling is advised due to the reactivity of chloromethyl and hydroxylamine groups.
O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid structure
2375273-47-3 structure
Product Name:O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid
CAS No:2375273-47-3
MF:C13H16Cl2F3NO4
MW:378.171652793884
CID:5932001
PubChem ID:165745005
Update Time:2025-05-20

O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2375273-47-3
    • EN300-7456800
    • O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid
    • Inchi: 1S/C11H15Cl2NO2.C2HF3O2/c12-7-9-4-10(8-13)6-11(5-9)15-2-1-3-16-14;3-2(4,5)1(6)7/h4-6H,1-3,7-8,14H2;(H,6,7)
    • InChI Key: PIJBUXIYKCZLES-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(CCl)C=C(C=1)OCCCON.FC(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 377.0408479g/mol
  • Monoisotopic Mass: 377.0408479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 255
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.8Ų

O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid Pricemore >>

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Additional information on O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid

Introduction to O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid (CAS No. 2375273-47-3)

O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 2375273-47-3, has garnered attention due to its unique chemical structure and potential biological activities. The presence of both chloromethyl and hydroxylamine functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.

The compound's structure consists of a propyl chain substituted with a phenoxy group, which is further modified by two chloromethyl groups at the 3 and 5 positions of the benzene ring. This arrangement not only enhances its reactivity but also opens up possibilities for various chemical modifications. The addition of a hydroxylamine moiety introduces a polar and nucleophilic site, making it an attractive candidate for further functionalization. The compound is also combined with trifluoroacetic acid, which serves as a protecting group and enhances its solubility in certain organic solvents.

In recent years, there has been growing interest in the development of novel compounds that can serve as intermediates in the synthesis of pharmaceuticals. O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid has shown promise in this regard. Its unique structural features make it a valuable building block for the creation of more complex molecules with potential therapeutic applications. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

The compound's reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental techniques in modern organic synthesis. These reactions allow for the introduction of aryl or heteroaryl groups into the molecular framework, expanding the range of possible derivatives. Additionally, the presence of both chloromethyl and hydroxylamine groups provides multiple sites for selective functionalization, enabling chemists to tailor the properties of the final product to specific needs.

Recent studies have also highlighted the potential role of this compound in drug discovery. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The ability to modify its structure allows for fine-tuning of its binding properties, making it a valuable tool for developing lead compounds. Furthermore, its compatibility with high-throughput screening methods makes it suitable for rapid testing in drug discovery campaigns.

The synthesis of O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid involves several key steps that highlight its complexity and synthetic utility. The initial step typically involves the preparation of the phenoxy-substituted propyl halide, followed by reaction with chloromethylating agents to introduce the two chloromethyl groups. Subsequent reaction with hydroxylamine salts then yields the desired product. The use of trifluoroacetic acid as a co-solvent and protecting group ensures high yields and purity.

In conclusion, O-{3-[3,5-bis(chloromethyl)phenoxy]propyl}hydroxylamine; trifluoroacetic acid (CAS No. 2375273-47-3) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. The ongoing research into its biological activities and synthetic utility underscores its importance in modern chemistry and drug discovery.

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